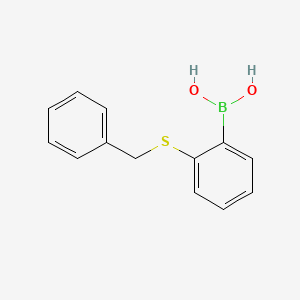

(2-(Benzylthio)phenyl)boronic acid

説明

Significance of Arylboronic Acids as Versatile Reagents and Building Blocks in Organic Synthesis

Arylboronic acids are a cornerstone of modern organic synthesis, prized for their versatility as reagents and building blocks. nih.govnih.gov Their widespread use stems from their stability, low toxicity, and broad commercial availability. nih.gov A key feature of arylboronic acids is their ability to participate in a vast array of chemical reactions, most notably in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.gov

One of the most prominent applications of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for creating C-C bonds. numberanalytics.commerckmillipore.com This reaction, catalyzed by palladium complexes, joins an organoboron compound with an organic halide. numberanalytics.com Beyond the Suzuki reaction, arylboronic acids are employed in a multitude of other transformations, including the Chan-Lam coupling for C-N and C-O bond formation, the Heck reaction, and the Sonogashira reaction. nih.govnumberanalytics.commerckmillipore.com Their utility extends to both transition-metal-mediated and, more recently, transition-metal-free reactions. nih.gov

The reactivity of arylboronic acids can be finely tuned by altering the substituents on the aromatic ring, making them highly adaptable for the synthesis of complex molecules. researchgate.net This adaptability has made them indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials. nih.gov

Overview of Organoboron Compounds in Catalytic Processes and Materials Science

The utility of organoboron compounds, a class that includes (2-(Benzylthio)phenyl)boronic acid, extends beyond their role as mere synthetic intermediates. researchgate.netbohrium.com They are increasingly recognized for their direct applications in catalysis and materials science. oaepublish.comresearchgate.net The Lewis acidic nature of the boron atom in many organoboron compounds allows them to act as catalysts in a variety of organic transformations. oaepublish.combohrium.com For instance, electron-deficient arylboronic acids have been shown to catalyze dehydrative Friedel-Crafts alkylation reactions. acs.org

In the realm of materials science, organoboron compounds are integral to the design of novel materials with unique electronic and optical properties. numberanalytics.com They are used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.com The ability of arylboronic acids to undergo reversible self-condensation to form boroxines, or to react with diols to form boronate esters, makes them excellent building blocks for the construction of covalent organic frameworks (COFs). musechem.com These porous materials have potential applications in gas storage, separation, and catalysis. musechem.com

Defining the Research Landscape for this compound and its Structural Analogues

The research landscape for this compound and its structural analogues is shaped by the compound's unique combination of a boronic acid moiety and a sulfur-containing side chain. This specific structure suggests several avenues of investigation. The presence of the benzylthio group introduces the potential for intramolecular coordination or interaction with the boronic acid, which could modulate its reactivity and Lewis acidity.

Structure

2D Structure

特性

IUPAC Name |

(2-benzylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO2S/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9,15-16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCVOQFMFAPLMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1SCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659360 | |

| Record name | [2-(Benzylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221446-33-8 | |

| Record name | [2-(Benzylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Insights of 2 Benzylthio Phenyl Boronic Acid

Fundamental Reactivity of the Boronic Acid Moiety

The boronic acid group, -B(OH)₂, is the primary center of reactivity in (2-(benzylthio)phenyl)boronic acid. Its chemical behavior is characterized by its ability to form esters with diols, its Lewis acidic nature, and its participation in acid-base equilibria.

Reversible Formation of Boronate Esters with Diols and Polyols

A hallmark of boronic acids is their capacity to react with 1,2- and 1,3-diols or polyols to form cyclic boronate esters. guidechem.comnih.govwikipedia.org This reaction is a reversible condensation, typically involving the liberation of two water molecules. sci-hub.se The equilibrium between the boronic acid and the boronate ester can be influenced by several factors, including pH, the structure of the diol, and the electronic properties of the boronic acid. guidechem.comnsf.gov

The formation of boronate esters can proceed through two main pathways: one involving the neutral boronic acid and the other involving the anionic boronate form. nsf.gov While initially it was thought that the anionic boronate was significantly more reactive, more recent studies suggest that the kinetic pathway involving the neutral boronic acid is often preferred. nsf.gov The stability of the resulting boronate ester is influenced by factors such as ring strain and steric interactions. sci-hub.se For instance, the interaction with different diol structures, such as 1,2-diols versus 1,3-diols, can lead to the formation of five- or six-membered rings, respectively, with varying thermodynamic stabilities. guidechem.comsci-hub.se

Table 1: Factors Influencing Boronate Ester Formation

| Factor | Description | Impact on Equilibrium |

|---|---|---|

| pH | Affects the equilibrium between the neutral boronic acid and the anionic boronate. guidechem.comnsf.gov | Higher pH generally favors the formation of the more stable tetrahedral boronate ester. nsf.govdiva-portal.org |

| Diol Structure | The stereochemistry and conformation of the diol, including the dihedral angle between the hydroxyl groups. guidechem.com | cis-Diols on a pre-organized ring system typically form more stable esters than flexible acyclic diols. sci-hub.se |

| Boronic Acid pKa | The acidity of the boronic acid influences the concentration of the reactive species at a given pH. guidechem.com | Lower pKa boronic acids can form esters at lower pH values. |

| Solvent/Buffer | The composition of the reaction medium can form complexes with the boronic acid. nsf.gov | Buffer components can either compete with the diol or catalyze the esterification. nih.gov |

Lewis Acidity Profile and Activation Modes in Organic Transformations

The boron atom in a boronic acid possesses a vacant p-orbital, rendering it a Lewis acid. wikipedia.orgCurrent time information in Bangalore, IN.researchgate.net This Lewis acidity is fundamental to its role as a catalyst in various organic transformations. The strength of the Lewis acidity can be tuned by the substituents on the phenyl ring. Current time information in Bangalore, IN.scholaris.ca Electron-withdrawing groups generally increase Lewis acidity, while electron-donating groups decrease it. nih.gov

In the context of organic synthesis, this compound can be activated for participation in reactions such as the Suzuki-Miyaura cross-coupling. nih.govnih.gov This activation typically involves the addition of a base, which converts the neutral boronic acid into a more nucleophilic boronate species. nih.govacs.org This "ate" complex then undergoes transmetalation with a palladium(II) species in the catalytic cycle. nih.govacs.org The specific conditions for activation, including the choice of base and solvent, can significantly impact the efficiency of the coupling reaction. nih.gov

Beyond cross-coupling reactions, the Lewis acidity of boronic acids allows them to act as catalysts for other transformations, such as dehydrative condensations to form amides. nih.gov In such cases, the boronic acid activates a carboxylic acid for nucleophilic attack by an amine.

Protonation and Acid-Base Equilibria of Boronic Acids

Boronic acids are weak Brønsted acids in aqueous solution, with the acidity arising from the reaction of the Lewis acidic boron center with a water molecule to form a tetrahedral boronate anion, [R-B(OH)₃]⁻, and a proton. wikipedia.orgCurrent time information in Bangalore, IN.scholaris.ca This is in contrast to carboxylic acids, which donate a proton directly from the hydroxyl group.

The acid dissociation constant (pKa) of a phenylboronic acid is influenced by the electronic nature of the substituents on the aromatic ring. scholaris.camdpi.comrsc.org Electron-withdrawing groups tend to lower the pKa, making the boronic acid more acidic, while electron-donating groups have the opposite effect. sci-hub.sersc.org For instance, the pKa of unsubstituted phenylboronic acid is approximately 8.8, whereas ortho-substituted derivatives can exhibit different pKa values due to a combination of electronic and steric effects. wikipedia.orgscholaris.camdpi.com A predicted pKa value for a related compound, (2-(benzylthio)-4-methoxypyrimidin-5-yl)boronic acid, is 5.17, suggesting that the benzylthio group, in combination with other substituents, can significantly impact the acidity. guidechem.com

Table 2: Representative pKa Values of Substituted Phenylboronic Acids

| Compound | pKa | Reference |

|---|---|---|

| Phenylboronic acid | 8.83 | wikipedia.org |

| 4-Methoxyphenylboronic acid | 9.25 (in water/acetonitrile) | scholaris.camdpi.com |

| 2-((Dimethylamino)methyl)phenylboronic acid | ~5.3 | scholaris.camdpi.com |

| (2-(Benzylthio)-4-methoxypyrimidin-5-yl)boronic acid (Predicted) | 5.17 | guidechem.com |

Role and Reactivity of the Benzylthio Moiety

The benzylthio group at the ortho position of the phenyl ring in this compound is not merely a passive substituent. It can actively participate in modulating the reactivity of the boronic acid moiety through both intramolecular interactions and its influence on the local electronic and steric environment.

Potential for Intramolecular Coordination and Chelating Effects

The presence of a sulfur atom in the benzylthio group at a position ortho to the boronic acid introduces the possibility of an intramolecular dative bond between the sulfur lone pair and the vacant p-orbital of the boron atom. Such intramolecular coordination can lead to the formation of a five-membered ring, which can stabilize the molecule and influence its reactivity. nih.gov This type of chelation has been observed in other ortho-substituted phenylboronic acids, for example, with nitrogen-containing substituents. frontiersin.org

The formation of such an intramolecular chelate can have several consequences:

Enhanced Lewis Acidity: By partially occupying the vacant p-orbital of boron, the sulfur atom can modulate the Lewis acidity of the boronic acid.

Stabilization: The chelate ring can provide thermodynamic stability to the molecule.

Conformational Restriction: The formation of the ring restricts the rotation around the C-B and C-S bonds, leading to a more defined three-dimensional structure.

Influence on Electronic Distribution and Steric Environment of the Boronic Acid

Sterically, the benzylthio group is relatively bulky, and its presence in the ortho position can create a crowded environment around the boronic acid. This steric hindrance can:

Influence the rate of boronate ester formation: The approach of a diol to the boron center may be impeded. sci-hub.se

Affect the stability of boronate esters: Steric clashes across the face of the newly formed cyclic ester can be destabilizing. sci-hub.se

Impact catalytic reactions: The steric bulk can influence the approach of substrates to the catalytically active boron center and affect the selectivity of the reaction. In studies of other ortho-substituted phenylboronic acids, steric effects have been shown to play a significant role in their reactivity and acidity. Current time information in Bangalore, IN.scholaris.ca

Oxidation States and Nucleophilicity of Sulfur within the Compound Structure

The sulfur atom in this compound is integral to its chemical character, existing primarily in a thioether (or sulfide) linkage. In this state, sulfur typically exhibits an oxidation state of -2. msu.edulibretexts.org This is analogous to the oxygen in an ether but with distinct differences in reactivity stemming from sulfur's unique electronic properties.

Sulfur is a larger atom than oxygen, with valence electrons that are further from the nucleus and more polarizable. This contributes to the sulfur atom in the benzylthio moiety being a potent nucleophile, significantly more so than the oxygen in an analogous ether compound. libretexts.org The nucleophilicity of sulfur allows it to readily react with electrophiles. For instance, sulfides can react with alkyl halides to form ternary sulfonium (B1226848) salts. msu.edulibretexts.org

The oxidation of sulfur-containing compounds like thiols and sulfides primarily involves changes in the oxidation state of the sulfur atom rather than the adjacent carbon atoms. libretexts.org While the sulfur in this compound is in the -2 oxidation state, it can be oxidized to higher states. Mild oxidation can convert sulfides first to sulfoxides (oxidation state 0) and then to sulfones (oxidation state +2) with stronger oxidizing agents like hydrogen peroxide or peracids. msu.edulibretexts.org This reactivity highlights the variable oxidation states available to sulfur, ranging from -2 to +6. msu.edu

Table 1: Oxidation States of Sulfur in Organic Compounds

| Compound Type | Example Structure | Sulfur Oxidation State |

|---|---|---|

| Thiol | R-SH | -2 |

| Sulfide (Thioether) | R-S-R' | -2 |

| Disulfide | R-S-S-R | -1 |

| Sulfoxide | R-S(=O)-R' | 0 |

| Sulfone | R-S(=O)₂-R' | +2 |

| Sulfonic Acid | R-SO₃H | +4 |

Data sourced from general organic chemistry principles. msu.edulibretexts.org

Electrophilic and Nucleophilic Pathways Involving Boronic Acids

Arylboronic acids are versatile reagents in organic synthesis, capable of participating in reactions through both electrophilic and nucleophilic pathways. The carbon-boron (C-B) bond is subject to cleavage under various conditions, allowing for the substitution of the boronic acid group with a range of functional groups.

Halodeboronation Reactions

Halodeboronation is a reaction where the boronic acid functional group is replaced by a halogen atom (F, Cl, Br, I). This transformation represents an electrophilic substitution on the aromatic ring, where the C-B bond is cleaved and a new carbon-halogen bond is formed.

The reaction is commonly carried out using standard halogenating agents. For instance, phenylboronic acid can be regioselectively converted to the corresponding aryl halide using aqueous solutions of bromine, chlorine, or iodine. chemicalbook.comwikipedia.org Other effective reagents include N-Iodosuccinimide (NIS) for iodination and N-Bromosuccinimide (NBS) for bromination, which can convert a wide array of arylboronic acids into iodoarenes and bromoarenes, respectively. nih.gov These reactions generally tolerate both electron-donating and electron-withdrawing functional groups on the aryl ring, although strongly deactivating groups like nitro substituents can lead to lower yields. nih.gov Sulfur-containing heterocyclic boronic acids, such as those derived from thiophene (B33073) and benzothiophene, have also been successfully converted to their halogenated counterparts using these methods. nih.gov

Table 2: Reagents and Conditions for Halodeboronation of Arylboronic Acids

| Halogen | Reagent(s) | Typical Conditions | Reference |

|---|---|---|---|

| Bromine | Aqueous Bromine (Br₂) | Aqueous solution | chemicalbook.comwikipedia.org |

| Bromine | N-Bromosuccinimide (NBS) | Varies, often with a catalyst or specific solvent | nih.gov |

| Chlorine | Aqueous Chlorine (Cl₂) | Aqueous solution | chemicalbook.comwikipedia.org |

| Iodine | Aqueous Iodine (I₂) | Aqueous solution | chemicalbook.comwikipedia.org |

| Iodine | N-Iodosuccinimide (NIS) | Varies, often with a catalyst or specific solvent | nih.gov |

This table summarizes general findings for halodeboronation reactions.

Protodeboronation Protocols

Protodeboronation (or protodeborylation) is a chemical process involving the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond. wikipedia.org This reaction is frequently encountered as an undesirable side reaction in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it leads to the degradation of the boronic acid starting material. wikipedia.orgnih.gov

The tendency for a specific boronic acid to undergo protodeboronation depends on several factors, including the electronic properties of the organic substituent and the reaction conditions, particularly pH. wikipedia.org Mechanistic studies have revealed that protodeboronation can proceed through multiple pathways. nih.gov For many arylboronic acids, the reaction rate is influenced by the pH of the medium, which affects the speciation of the boronic acid (i.e., the equilibrium between the neutral boronic acid and the anionic boronate form). wikipedia.orgresearchgate.net For example, alkaline conditions have been shown to accelerate the decomposition of certain electron-deficient arylboronic acids. researchgate.net

While often a nuisance, protodeboronation can be harnessed for specific synthetic purposes, such as the removal of an unwanted regioisomeric boronic acid byproduct or the traceless application of a boronic acid as a directing group. researchgate.net However, in the context of using this compound in cross-coupling reactions, minimizing protodeboronation is crucial for achieving high yields of the desired product. Boronic acids that are particularly unstable and prone to protodeboronation, such as certain polyfluorophenyl and five-membered heteroaromatic boronic acids, present significant challenges in synthesis. mit.edu Strategies to mitigate this side reaction include the use of boronic acid derivatives like MIDA boronates or organotrifluoroborates, which act as "slow release" sources of the active boronic acid, keeping its concentration low throughout the reaction. wikipedia.org

Table 3: Factors Influencing Protodeboronation

| Factor | Influence on Reaction Rate | Description | Reference |

|---|---|---|---|

| pH | Highly influential | The speciation between neutral boronic acid and anionic boronate, which have different reactivities, is pH-dependent. wikipedia.orgresearchgate.net | wikipedia.orgresearchgate.net |

| Substituents | Variable | Electron-withdrawing or sterically demanding groups (e.g., at the ortho positions) can significantly increase the rate of protodeboronation. researchgate.netmit.edu | researchgate.netmit.edu |

| Temperature | Increases rate | Higher temperatures generally accelerate the rate of protodeboronation. wikipedia.org | wikipedia.org |

| Catalyst/Reagents | Can promote or suppress | While often a background reaction, certain metals or reagents can catalyze or inhibit protodeboronation. | researchgate.net |

This table outlines key variables that affect the rate of the protodeboronation side reaction.

Applications of 2 Benzylthio Phenyl Boronic Acid in Organic Synthesis

Contributions to Asymmetric Synthesis

(2-(Benzylthio)phenyl)boronic acid is an achiral molecule and its direct application as a chiral ligand or auxiliary in asymmetric synthesis has not been reported. Furthermore, its use as a substrate in catalytic asymmetric reactions to generate chiral products is not a prominent feature of its known chemical reactivity. Therefore, its contribution to the field of asymmetric synthesis appears to be minimal based on the available scientific literature.

Chiral Induction in Reactions Utilizing Boronic Acid Derivatives

The presence of the boronic acid group in this compound allows for the formation of chiral derivatives that can act as powerful tools for asymmetric synthesis. While specific research detailing the direct use of this compound in chiral induction is not extensively documented in publicly available literature, the principles of boronic acid chemistry provide a framework for its potential applications.

Boronic acids can react with chiral diols to form chiral boronate esters. These esters can then be employed in a range of stereoselective reactions. The steric and electronic properties of the benzylthio substituent on the phenyl ring could influence the diastereoselectivity of these reactions, potentially leading to high levels of chiral induction in the products.

| Catalyst/Reagent | Reactant | Product | Enantiomeric Excess (ee) |

| Not Available | Not Available | Not Available | Not Available |

Further research is required to fully elucidate the specific role and efficacy of this compound derivatives in asymmetric catalysis.

Synthesis of Non-Canonical Amino Acids

Non-canonical amino acids, which are not among the twenty proteinogenic amino acids, are of significant interest in medicinal chemistry and materials science. Boronic acids and their derivatives are known to be valuable precursors in the synthesis of these modified amino acids.

While direct examples of the application of this compound in the synthesis of non-canonical amino acids are not readily found in the current body of scientific literature, the chemical handles present in the molecule suggest its potential utility in this area. For instance, the boronic acid moiety could be transformed into an amino group through various synthetic routes, or the entire molecule could be incorporated as a side chain.

| Starting Material | Synthetic Step | Resulting Amino Acid Structure |

| Not Available | Not Available | Not Available |

The exploration of this compound as a starting material for novel non-canonical amino acids represents an area for future investigation.

Utilization as a Key Building Block for the Assembly of Complex Molecular Architectures

One of the more documented applications of this compound is its use as a foundational element in the synthesis of complex molecules, particularly in the development of therapeutic agents. Its bifunctional nature, possessing both a reactive boronic acid and a modifiable benzylthio group, makes it an attractive component for constructing larger, more intricate structures.

A notable application of this compound is in the synthesis of inhibitors for poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair. In this context, the compound serves as a key intermediate. For example, it has been utilized in the preparation of certain tricyclic ketone derivatives that exhibit potent PARP inhibitory activity. The synthesis involves the coupling of this compound with other molecular fragments, demonstrating its role as a critical building block in the assembly of these complex and medicinally relevant molecules.

| Reaction Type | Coupling Partner | Resulting Structure | Application |

| Suzuki Coupling | Halogenated Heterocycle | Biphenyl derivative | PARP Inhibitor Intermediate |

The utility of this compound as a versatile building block is evident in its application in the synthesis of complex heterocyclic systems with potential therapeutic applications.

Catalytic Roles and Ligand Design Strategies Involving 2 Benzylthio Phenyl Boronic Acid

Boronic Acid Catalysis (BAC) in Organic Transformations

Boronic acid catalysis (BAC) leverages the ability of boronic acids to form reversible covalent bonds with hydroxyl groups, enabling the activation of otherwise unreactive functionalities under mild conditions. rsc.org This mode of catalysis avoids the need for stoichiometric activating agents, enhancing atom economy. rsc.org While arylboronic acids are recognized as a modular and stable class of compounds for these transformations, specific studies detailing the catalytic applications of (2-(Benzylthio)phenyl)boronic acid are not extensively documented. The following sections discuss established boronic acid-catalyzed reactions where this compound could potentially be applied, based on the general reactivity of its functional groups.

Electrophilic Activation of Carboxylic Acids and Alcohols

A key application of boronic acid catalysis is the electrophilic activation of alcohols and carboxylic acids. rsc.org Electron-deficient arylboronic acids are particularly effective catalysts for activating alcohols toward C–C bond formation by promoting the partial or complete ionization of the C-O bond. nih.gov This activation often proceeds through an SN1-type mechanism, generating a carbocation intermediate that can be trapped by various nucleophiles. nih.govnih.gov For instance, the combination of pentafluorophenylboronic acid and oxalic acid has been shown to activate benzylic alcohols for dehydrative etherification and C-alkylation reactions. nih.govresearchgate.net Mechanistic studies suggest that these catalysts can condense to form a stronger Brønsted acid, which protonates the alcohol, facilitating its departure as water. nih.gov

The activation of carboxylic acids by boronic acids facilitates important transformations like amidation. rsc.org This process circumvents the need for traditional, often wasteful, coupling reagents. The general catalytic utility of boronic acids in activating hydroxyl-containing compounds presents a significant advantage in developing more sustainable chemical processes. nih.gov

Table 1: Examples of Boronic Acid Systems for Alcohol Activation This table illustrates general systems, as specific data for this compound is not available.

| Catalyst System | Alcohol Type | Transformation | Byproduct |

|---|---|---|---|

| Pentafluorophenylboronic acid / Oxalic acid | Secondary benzylic alcohols | C-alkylation of 1,3-diketones | Water |

| Electron-deficient arylboronic acids | Benzylic & Allylic alcohols | Friedel–Crafts alkylation | Water |

Dehydrative Glycosylation Reactions

The synthesis of glycosides is fundamental in carbohydrate chemistry, and boronic acid catalysis has emerged as a method for achieving dehydrative glycosylation. This reaction involves the coupling of a glycosyl donor, often a hemiacetal, with a glycosyl acceptor (an alcohol), releasing water as the sole byproduct. An N-methylpyridinium-4-boronic ester has been identified as an effective catalyst for the dehydrative glycosidation of 2-deoxy sugar-derived hemiacetals. researchgate.netnih.gov This catalytic protocol is notable for its tolerance of various functional groups on the acceptor alcohol. nih.gov The success of this method demonstrates that organoboron-catalyzed reactions, previously focused on π-activated substrates like benzylic alcohols, can be extended to carbohydrate-derived hemiacetals for C–O bond formation. nih.gov

Promotion of Cycloadditions and Conjugate Additions

Boronic acids and their derivatives have been employed to promote or mediate key carbon-carbon bond-forming reactions, including cycloadditions and conjugate additions. In cycloaddition reactions, boron-tethering strategies have been utilized to control reactivity and selectivity. For example, oxidopyrylium-based [5+2] cycloadditions have been achieved using organoboronic acid derivatives appended to a diethanolamine (B148213) (DABO) complex. nsf.gov This approach enforces a productive conformation that facilitates the cycloaddition. nsf.gov While aryl nitrile oxides can undergo 1,3-dipolar cycloadditions in the presence of boronate esters, this demonstrates the compatibility of the boronic acid moiety with such transformations. nih.gov

In the realm of conjugate additions, also known as 1,4-additions, arylboronic acids serve as effective sources of aryl nucleophiles. libretexts.org Rhodium-catalyzed and palladium-catalyzed systems enable the 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds, including enones, esters, and carboxylic acids. tdl.orgorganic-chemistry.org This method provides a reliable route to β-aryl ketones and carboxylic acids. organic-chemistry.org The conjugation of a double bond to a carbonyl group makes the β-carbon electrophilic and susceptible to attack by a nucleophile derived from the boronic acid. libretexts.org

This compound as a Potential Ligand in Coordination Chemistry

The structure of this compound, featuring both a thioether linkage and a boronic acid group, suggests its potential as a versatile ligand in coordination chemistry. Boronate anions (R-B(OH)₃⁻) can act as bridging ligands to construct coordination networks. mdpi.com Furthermore, ligands containing thioether donors are well-established in coordination chemistry, forming stable complexes with a variety of transition metals. nih.gov The combination of these two functionalities in a single molecule offers intriguing possibilities for designing novel metal complexes.

Design and Synthesis of Metal Complexes Incorporating the Compound

The synthesis of metal complexes typically involves the reaction of a metal salt with the desired ligand in a suitable solvent. nih.govnih.gov For this compound, several coordination modes are conceivable. The thioether sulfur atom can act as a soft donor, binding to transition metals. Simultaneously, the boronic acid moiety, particularly in its deprotonated boronate form, can coordinate through its oxygen atoms. mdpi.com

The design of complexes could be guided by the chemistry of related poly(thioether)borate ligands, which form stable six-coordinate complexes with metals like Fe(II), Co(II), and Ni(II). nih.gov The synthesis strategy might involve the in situ deprotonation of the boronic acid using a base, followed by the addition of a metal salt to form the complex. The benzyl (B1604629) group on the sulfur atom could provide steric influence, affecting the final geometry and nuclearity of the metal complex.

Table 2: Potential Coordination Modes and Metal Ion Partners This table is speculative, based on the known chemistry of thioether and boronate ligands.

| Ligand Donor Atoms | Potential Metal Ions | Possible Geometries |

|---|---|---|

| S (Thioether) | Pd(II), Pt(II), Ag(I), Cu(I) | Square Planar, Linear |

| O, O (Boronate) | Lanthanides, Alkaline Earth Metals | Octahedral, Polymeric |

Evaluation of Catalytic Activity in Organometallic Transformations

Once synthesized, metal complexes incorporating the this compound ligand could be evaluated for their catalytic activity in various organometallic transformations. Metal complexes containing thioether ligands are known to be active in catalysis. Similarly, palladium complexes derived from boronic acids have been explored for cross-coupling reactions. The unique electronic and steric environment provided by the (2-(Benzylthio)phenyl)boronate ligand could impart novel reactivity or selectivity to a metal center.

Potential applications for such complexes could include Suzuki-Miyaura cross-coupling, where benzylboronic acid pinacol (B44631) (Bpin) esters are valuable intermediates. st-andrews.ac.uk A complex that could facilitate or participate in such transformations would be of significant interest. Furthermore, metal complexes of benzimidazole (B57391) derivatives, which share structural motifs, have shown promise as catalysts for organic transformations and polymerization reactions. nih.gov Given the established catalytic utility of related ligand systems, the evaluation of metal complexes derived from this compound represents a promising, albeit currently unexplored, area of research.

Comparison with Other Boronic Acid-Based Catalysts

The catalytic efficacy of boronic acids is significantly influenced by the nature and position of substituents on the phenyl ring. While specific comparative data for this compound is not extensively documented in publicly available literature, a comparison can be drawn based on the known effects of various substituents in analogous catalytic systems, particularly in cross-coupling and condensation reactions. The performance of a boronic acid catalyst is generally evaluated based on reaction yield, turnover number (TON), turnover frequency (TOF), and reaction time.

The presence of an ortho-substituent, such as the benzylthio group in this compound, can exert notable steric and electronic effects that differentiate its catalytic behavior from unsubstituted phenylboronic acid or its meta and para isomers.

Influence of Substituent Position and Nature

Research into boronic acid-catalyzed reactions has shown that substituents on the aryl ring play a crucial role in modulating catalytic activity.

Electronic Effects: The catalytic activity of arylboronic acids is sensitive to the electronic properties of their substituents. In Suzuki-Miyaura coupling, for instance, boronic acids with electron-withdrawing groups can exhibit different reactivity compared to those with electron-donating groups. One study comparing various substituted phenylboronic acids in a Suzuki-Miyaura reaction with 4-iodotoluene (B166478) demonstrated that 4-fluorophenylboronic acid (an electron-withdrawing group) and the unsubstituted phenylboronic acid provided the highest reaction rates and conversions, outperforming acids with electron-donating or strongly electron-withdrawing groups like 4-carboxyphenylboronic acid under specific conditions mdpi-res.com.

Ortho Substituent Effects: Ortho-substituents can introduce unique catalytic properties not observed with meta or para substitution. Studies on dehydrative amidation have highlighted that an ortho-substituent is key in preventing the coordination of amine substrates to the boron atom of the active species, thereby accelerating the reaction rsc.orgdntb.gov.ua. For example, 2,4-bis(trifluoromethyl)phenylboronic acid was found to be a highly effective catalyst for this transformation rsc.org. Similarly, ortho-iodoarylboronic acids have been optimized for direct amidation reactions, where an electron-donating group para to the iodo substituent further enhances catalytic activity acs.org. This suggests a cooperative effect between substituents that can be finely tuned. The benzylthio group in the ortho position contains a sulfur atom with lone pairs of electrons, which could potentially interact with the boron center or other species in the catalytic cycle, influencing the catalyst's activity and selectivity in a distinct manner from other substituent types.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a benchmark for assessing the performance of boronic acid reagents. The efficiency of the catalyst system often depends on the specific substrates, palladium precursor, ligands, and base used. While direct data for this compound is scarce, we can compare the performance of common boronic acids under various reported conditions to establish a baseline.

Below is a data table compiling representative results for different boronic acid catalysts in Suzuki-Miyaura coupling reactions, illustrating how substituents and reaction conditions affect the outcome.

| Boronic Acid Catalyst | Aryl Halide | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Phenylboronic acid | Iodobenzene | Pd(OAc)₂, K₂CO₃ | Water | 70 | 1 | 95 | acs.org |

| Phenylboronic acid | Bromobenzene | Pd/H-MOR, K₂CO₃ | Ethanol (B145695)/Water | 80 | 2 | 98 | semanticscholar.org |

| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | Pd/Al₂O₃-SiO₂, Na₂CO₃ | Ethanol/Water | 110 | 3 | ~98 (Conversion) | mdpi-res.com |

| 4-Methoxyphenylboronic acid | 4-Bromoacetophenone | [N,O] Pd(II) Complex, K₂CO₃ | Isopropanol/Water | RT | 1 | 99 | hw.ac.ukmdpi.com |

| 4-Carboxyphenylboronic acid | 1-bromo-4-fluorobenzene | Pd/Al₂O₃-SiO₂, Na₂CO₃ | Ethanol/Water | 110 | 48 | ~60 (Conversion) | mdpi-res.com |

| 2-Methoxyphenylboronic acid | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄, Na₂CO₃ | Toluene/Ethanol/Water | Reflux | 18 | 92 (Tri-substituted) | beilstein-journals.org |

The data indicates that simple, unfunctionalized phenylboronic acid is a highly effective catalyst for coupling with both aryl iodides and bromides, often achieving high yields in short reaction times acs.orgsemanticscholar.org. The introduction of an electron-donating group, such as a methoxy (B1213986) group, can also lead to excellent catalytic performance, even at room temperature hw.ac.ukmdpi.com. Conversely, a strongly deactivating group like a carboxylic acid can lead to significantly lower conversions mdpi-res.com.

The case of 2-methoxyphenylboronic acid suggests that ortho substituents can be well-tolerated and lead to high yields, though sometimes requiring longer reaction times beilstein-journals.org. The ortho-methoxy group in this example was observed to influence the selectivity of the reaction, suggesting a potential chelating effect with the metal center in the transition state beilstein-journals.org. It is plausible that the ortho-benzylthio group in this compound could engage in similar intramolecular interactions, potentially modulating its catalytic profile in a unique way compared to other substituted boronic acids.

Chemical Biology and Emerging Applications of 2 Benzylthio Phenyl Boronic Acid Analogues

Principles of Boronic Acid-Based Molecular Recognition

Molecular recognition is a fundamental process in chemistry and biology, involving the specific interaction between two or more molecules. pageplace.de Boronic acids have become powerful tools in this field due to their unique ability to form reversible covalent bonds, a feature not commonly employed by natural recognition systems like lectins, which rely on weaker, non-covalent interactions. pageplace.deu-tokyo.ac.jp This covalent interaction provides a robust and highly selective mechanism for recognizing and binding to target molecules, particularly in aqueous environments where non-covalent interactions can be disrupted by water molecules. pageplace.de

Reversible Complexation with Carbohydrates and Sialic Acid

The most well-studied application of boronic acid in molecular recognition is its interaction with saccharides. nih.gov Carbohydrates, with their abundance of cis-1,2- and 1,3-diol groups, are ideal targets for boronic acids. nih.govtennessee.edu The primary interaction involves the rapid and reversible formation of a cyclic boronate ester between the boronic acid and the diol moiety of a carbohydrate. pageplace.deresearchgate.net This reaction is highly dependent on pH. researchgate.net In a basic environment, the boronic acid group (a Lewis acid) reacts with the diol to form a stable five- or six-membered ring complex. researchgate.netrsc.org When the pH is lowered to an acidic condition, the complex dissociates, releasing the boronic acid and the diol. researchgate.net

This equilibrium can be described by the following scheme:

R-B(OH)₂ (trigonal planar) + Diol ⇌ Boronate Ester (tetrahedral) + 2H₂O

The binding of a diol shifts the equilibrium from the neutral, trigonal boronic acid to an anionic, tetrahedral boronate ester, which typically has a lower pKa than the free boronic acid. researchgate.net

Sialic Acid Recognition: Sialic acids (SAs), nine-carbon backbone sugars often found at the termini of glycoprotein (B1211001) and glycolipid chains, are particularly important targets. mdpi.com Their overexpression on cell surfaces is linked to various diseases, including cancer. mdpi.comnih.gov Boronic acid derivatives have been developed for the selective recognition of sialic acid. nih.govrsc.org

Interestingly, some heterocyclic boronic acids show exceptionally high affinity and selectivity for sialic acids under weakly acidic conditions (e.g., pH 6.5), which is characteristic of hypoxic tumor microenvironments. rsc.orgnih.govrsc.org This enhanced binding at acidic pH is advantageous because it minimizes interference from other abundant sugars like glucose in the bloodstream. rsc.orgnih.gov The interaction is not solely with the diol of the glycerol (B35011) chain; other functional groups on the boronic acid receptor, such as amino or heterocyclic rings, can interact with the carboxylate group of sialic acid, further stabilizing the complex through noncovalent interactions like charge-reinforced hydrogen bonds. nih.gov

Design of Chemical Sensors and Receptors

The reversible and selective nature of the boronic acid-diol interaction forms the basis for designing sophisticated chemical sensors and receptors for carbohydrates. researchgate.netnih.gov These synthetic receptors are sometimes termed "boronolectins" due to their functional similarity to natural lectin proteins. gsu.edu

A primary strategy in sensor design involves coupling the boronic acid recognition element to a signaling unit, often a fluorophore. acs.org The binding event modulates the fluorescence properties of the system, providing a detectable signal. Common mechanisms include:

Photoinduced Electron Transfer (PET): In many sensors, a tertiary amine is placed near the boronic acid. pageplace.de The nitrogen's lone pair of electrons can quench the fluorescence of a nearby fluorophore. Upon binding a diol, the boron atom becomes more Lewis acidic, strengthening its interaction with the amine. This interaction pulls the lone pair away from the fluorophore, suppressing PET and "turning on" the fluorescence. acs.org

Förster Resonance Energy Transfer (FRET): This technique uses a pair of fluorophores (a donor and an acceptor). tennessee.edu Boronic acid-based receptors can be tagged with these fluorophores. A binding event that changes the distance or orientation between the donor and acceptor will alter the FRET efficiency, leading to a measurable change in the fluorescence signal. tennessee.edu

To improve binding affinity and selectivity, especially at physiological pH, sensor design often incorporates features that lower the pKa of the boronic acid. Placing an amine group ortho to the boronic acid is a common and effective strategy to achieve this. acs.org Furthermore, to differentiate between structurally similar carbohydrates, multiple boronic acid units can be incorporated into a single receptor scaffold, such as a polypeptide or oligonucleotide, creating a library of binders from which highly selective receptors can be identified. nih.govgsu.edu

Mechanistic Studies of Enzyme Inhibition by Boronic Acid Adducts

Boronic acids are potent inhibitors of several classes of enzymes, most notably serine proteases and metallo-β-lactamases. nih.govmdpi.comresearchgate.net Their inhibitory mechanism stems from their ability to act as transition-state analogues. nih.gov

In serine proteases, a catalytic serine residue attacks the carbonyl carbon of a peptide substrate, forming a tetrahedral intermediate. nih.gov Boronic acid inhibitors mimic this state. The electrophilic boron atom is attacked by the nucleophilic hydroxyl group of the active site serine. researchgate.netmarquette.edu This forms a stable, covalent tetrahedral adduct, which effectively blocks the enzyme's active site and prevents it from processing its natural substrate. nih.govresearchgate.net The boron atom in the adduct sterically and electronically resembles the carbon atom in the high-energy transition state of the hydrolysis reaction, leading to very tight binding. nih.gov

A similar principle applies to metallo-β-lactamases, which use a zinc-activated hydroxide (B78521) ion as the nucleophile. Boronic acid inhibitors form a covalent adduct with this catalytic hydroxide ion, again mimicking the tetrahedral intermediate of β-lactam hydrolysis. mdpi.com Quantum mechanical studies have shown that for boronic acid inhibitors, the nucleophilic attack by the hydroxide ion occurs essentially without an energy barrier upon binding, in contrast to the significant activation energy required for the natural substrate, imipenem. mdpi.com This highlights the efficiency of boronic acids as inhibitors for this class of enzymes.

The key features of this inhibition mechanism are:

Covalent Bond Formation: The inhibitor forms a reversible covalent bond with a key nucleophile in the enzyme's active site. nih.govmdpi.com

Transition-State Analogy: The resulting tetrahedral boronate adduct mimics the geometry and electronics of the reaction's transition state, leading to high-affinity binding. nih.govresearchgate.net

Reversibility: Although the adduct is stable, the inhibition is typically reversible, which can be a desirable property for therapeutic agents. nih.gov

Receptor Antagonism Mechanisms Mediated by Boronic Acid Derivatives

Beyond enzyme inhibition, boronic acid derivatives have been developed as antagonists for G-protein coupled receptors (GPCRs), such as chemokine receptors. A prominent example is found in analogues of (2-(Benzylthio)phenyl)boronic acid, which have been optimized to target the chemokine receptors CXCR1 and CXCR2. nih.govnih.gov

The compound SX-517 (2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic acid) , a derivative of this class, is the first reported boronic acid-based chemokine receptor antagonist. nih.govacs.orgmdpi.com Its mechanism of action is distinct from many other receptor antagonists.

Key Mechanistic Features:

Allosteric and Noncompetitive Inhibition: SX-517 acts as a noncompetitive antagonist. It does not bind to the same site as the natural chemokine ligands (like CXCL1 or CXCL8) and therefore cannot be displaced by them. nih.govacs.org Instead, it binds to a different, allosteric site on the receptor.

Intracellular Binding Site: The antagonism by SX-517 and related nicotinamide (B372718) compounds involves an intracellular mechanism. nih.govacs.org The uncharged boronic acid at neutral pH is thought to allow the molecule to cross the cell membrane and interact with an intracellular domain of the CXCR2 receptor. nih.govacs.org

Role of the Boronic Acid: Docking simulations suggest the boronic acid moiety is crucial for activity, forming multiple interactions within a proposed intracellular binding pocket. These interactions are hypothesized to stabilize a receptor conformation that is unable to activate downstream G-protein signaling pathways. nih.gov

This mechanism of targeting an intracellular, allosteric site represents a novel approach to modulating GPCR activity. Boronic acid derivatives have also been investigated as allosteric modulators for the CXCR3 receptor and as antagonists for the P2X7 receptor, highlighting the broad potential of this chemical scaffold in receptor pharmacology. researchgate.netresearchgate.net

Prodrug Design Principles Leveraging the Boronic Acid Moiety

The unique reactivity of the boronic acid group makes it an excellent tool for prodrug design, particularly for targeted cancer therapy. researchgate.net Prodrugs are inactive drug forms that are converted to the active therapeutic agent in vivo. nih.gov This strategy can improve a drug's pharmacokinetic properties or deliver it selectively to pathological tissues, minimizing side effects. mdpi.comnih.gov

A primary principle in boronic acid-based prodrug design is to use the boronic acid or a boronate ester as a temporary masking group for a key functional group (often a hydroxyl or amine) on a parent drug. mdpi.comnih.gov The release of the active drug is often triggered by the specific biochemical conditions of the target environment, such as the elevated levels of reactive oxygen species (ROS) found in many tumors. nih.govresearchgate.net

Mechanism of ROS-Triggered Activation:

Masking: A drug with a phenol (B47542) or alcohol group is chemically modified, replacing the hydroxyl hydrogen with a boronic acid or boronate ester group (e.g., a pinacol (B44631) boronate ester). nih.govnih.gov This "caged" version of the drug is inactive.

Targeting: The prodrug is administered and circulates in the body. Due to elevated metabolic activity, many cancer cells have significantly higher concentrations of ROS, particularly hydrogen peroxide (H₂O₂), compared to healthy cells. nih.gov

Activation: When the prodrug reaches the tumor microenvironment, the H₂O₂ oxidizes the carbon-boron bond. This reaction proceeds via coordination of H₂O₂ to the boron atom, followed by migration of the aryl group to an oxygen atom. nih.gov

Release: The resulting intermediate boronate ester rapidly hydrolyzes in the aqueous environment to release the active drug (now with its hydroxyl group restored) and an innocuous boric acid/ester byproduct. nih.gov

Future Research Directions and Outlook

Development of Green Chemistry Approaches for Synthesis

The future synthesis of (2-(Benzylthio)phenyl)boronic acid is anticipated to be heavily influenced by the principles of green chemistry, aiming to create more sustainable and environmentally benign processes. garph.co.uk Research in this area would focus on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources.

A primary goal would be the replacement of conventional organic solvents with greener alternatives. Traditional syntheses often rely on solvents like toluene, which are effective but pose environmental and health risks. garph.co.uk Future methodologies could explore the use of ethanol (B145695), water, or mixtures thereof. For instance, a highly efficient, open-air synthesis of various phenols from the corresponding arylboronic acids has been demonstrated using ethanol and hydrogen peroxide at ambient temperature, a process that is complete in just one minute. rsc.org Adapting such protocols could significantly improve the environmental footprint of producing this compound and its derivatives.

Another key aspect of green synthesis is the use of catalytic reagents over stoichiometric ones to reduce waste. garph.co.uk The development of reusable solid acid catalysts, for example, presents a promising alternative to hazardous liquid acids. garph.co.uk Research could focus on developing a catalytic pathway for the key bond-forming steps in the synthesis of this compound, thereby enhancing atom economy and simplifying purification procedures. researchgate.net

Table 1: Potential Green Chemistry Approaches for Synthesis

| Approach | Description | Potential Benefit |

|---|---|---|

| Green Solvents | Replacing traditional volatile organic compounds (VOCs) with solvents like water or ethanol. garph.co.ukrsc.org | Reduced environmental impact and toxicity. |

| Catalytic Reagents | Using catalytic amounts of reagents instead of stoichiometric quantities to promote reactions. garph.co.uk | Increased atom economy, reduced waste, and milder reaction conditions. |

| Energy Efficiency | Employing methods like microwave-assisted synthesis to reduce reaction times and energy input. researchgate.net | Faster reactions and lower energy consumption. |

| Renewable Feedstocks | Investigating starting materials derived from renewable biological sources. | Enhanced sustainability of the entire synthetic process. |

Exploration of Novel Catalytic Transformations and Reaction Efficiencies

This compound serves as a promising building block for a variety of novel catalytic transformations. The boronic acid moiety is well-established as a versatile functional group, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, which forms new carbon-carbon bonds. mdpi.com Future research will likely explore the utility of this compound in coupling with a wide array of aryl and heteroaryl halides and triflates to generate complex molecular architectures. mit.edu The efficiency of these reactions could be enhanced by employing advanced palladium precatalysts that allow for fast reactions even with challenging or unstable substrates. mit.edu

Beyond C-C bond formation, the boronic acid group can participate in Chan-Lam coupling for C-N and C-O bond formation, and in additions to unsaturated systems. nih.govsigmaaldrich.com Research into the asymmetric 1,4-addition of arylboronic acids to conjugated enones has shown high yields and excellent enantioselectivities, opening a path for creating chiral molecules. beilstein-journals.org Applying these methods to this compound could yield novel, enantioenriched products with potential applications in medicinal chemistry.

The presence of the benzylthio group introduces another layer of chemical reactivity. The sulfur atom could be used to direct catalytic reactions or participate in them directly. For example, copper-catalyzed desulfitative C-C bond-forming reactions have been reported for ketene (B1206846) dithioacetals and arylboronic acids. researchgate.net Investigating similar transformations where the benzylthio group acts as a leaving group or a directing moiety could lead to new synthetic methodologies. Optimizing the efficiency of these novel transformations would involve systematic screening of catalysts, ligands, bases, and solvents to maximize yields and selectivity. beilstein-journals.org

Table 2: Potential Catalytic Transformations for this compound

| Reaction Type | Description | Potential Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction with aryl/vinyl halides to form C-C bonds. mdpi.commit.edu | Biaryl and stilbene (B7821643) derivatives. |

| Chan-Lam Coupling | Copper-catalyzed reaction with amines or alcohols to form C-N or C-O bonds. sigmaaldrich.com | Substituted anilines and phenyl ethers. |

| Asymmetric 1,4-Addition | Palladium-catalyzed addition to α,β-unsaturated ketones to form chiral products. beilstein-journals.org | Enantioenriched β-aryl ketones. |

| Amidation | Boronic acid-catalyzed condensation of carboxylic acids and amines. nih.gov | Amide-containing biaryls. |

| Desulfitative Coupling | Transition metal-catalyzed reaction involving the cleavage of the C-S bond. researchgate.net | Novel biaryl compounds. |

Integration into Advanced Functional Materials and Self-Assembled Systems

The unique structure of this compound makes it an attractive candidate for incorporation into advanced functional materials. Phenylboronic acid (PBA) and its derivatives are renowned for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a property extensively exploited in the development of stimuli-responsive materials. japsonline.comnih.gov This interaction is fundamental to applications such as glucose-responsive polymers for self-regulated insulin (B600854) delivery and sensors for detecting carbohydrates. japsonline.comnih.gov Integrating this compound into polymer backbones or as pendant groups could yield new materials with tailored responsiveness. nih.gov

Furthermore, the dual functionality of the boronic acid and the benzylthio group opens possibilities for creating multi-responsive systems. The boronic acid moiety can confer pH or diol sensitivity, while the thioether linkage is susceptible to oxidation. acs.orgmdpi.com This could be harnessed to design materials that respond to changes in both pH and reactive oxygen species (ROS), which is highly relevant for targeted drug delivery systems in disease states like cancer, where the microenvironment is often acidic and exhibits elevated ROS levels. mdpi.comnih.gov

The field of self-assembly also presents significant opportunities. The sulfur atom in the benzylthio group has a strong affinity for gold surfaces, suggesting that this compound could be used to form self-assembled monolayers (SAMs). nih.gov Such SAMs could functionalize surfaces for applications in biosensing, where the boronic acid group would be oriented to capture target analytes like monosaccharides. nih.gov The interplay between the boronic acid's binding capabilities and the benzylthio anchor could lead to highly organized and functional interfacial systems.

Table 3: Potential Applications in Functional Materials and Self-Assembly

| Application Area | Principle of Operation | Potential Function of this compound |

|---|---|---|

| Drug Delivery | pH- and/or ROS-responsive nanoparticles release a therapeutic payload in a targeted manner. mdpi.comnih.gov | Acts as a pH-sensitive linker (boronate ester) and a ROS-sensitive moiety (thioether). |

| Biosensors | Reversible binding of the boronic acid to diols on target molecules (e.g., glucose) generates a detectable signal. japsonline.comnih.gov | The recognition element for detecting saccharides and other diol-containing compounds. |

| Self-Healing Materials | Dynamic, reversible boronate ester bonds allow the material to repair damage. nih.gov | A cross-linking agent that provides reversible covalent bonds. |

| Functional Surfaces | Formation of self-assembled monolayers (SAMs) on gold substrates via the sulfur atom. nih.gov | A molecular building block for creating functionalized surfaces for electronics or sensing. |

Deeper Mechanistic Understanding through Advanced Spectroscopic Techniques

A thorough understanding of the chemical behavior of this compound is crucial for its rational application. Advanced spectroscopic techniques are indispensable tools for elucidating the structural, electronic, and reactive properties of boronic acids. aip.org

¹¹B NMR spectroscopy is particularly powerful for studying boron-containing compounds. acs.orgnih.gov It can provide detailed information about the coordination state and geometry of the boron atom. For instance, the transformation of the neutral, trigonal planar (sp²-hybridized) boronic acid to an anionic, tetrahedral (sp³-hybridized) boronate ester upon binding with a diol is accompanied by a significant upfield shift in the ¹¹B NMR spectrum. acs.orgnih.gov This technique would be invaluable for studying the pKa of this compound and quantifying its binding affinity with various diols.

Vibrational spectroscopy , including Fourier-transform infrared (FTIR) and Raman spectroscopy, can probe the molecular structure and intermolecular interactions. aip.org These methods are sensitive to the hydrogen bonding networks that are characteristic of boronic acids in the solid state and can be used to identify characteristic vibrational modes, such as the B-O and B-C stretching frequencies. aip.orgaip.org

X-ray crystallography provides definitive information on the three-dimensional structure of the molecule in the solid state. aip.org An X-ray crystal structure of this compound would reveal precise bond lengths, bond angles, and the nature of its intermolecular packing, including the formation of dimeric structures through hydrogen bonding, which is common for boronic acids. aip.orgnih.gov

Finally, fluorescence spectroscopy can be employed when the boronic acid is incorporated into a fluorescent reporter system. The binding of an analyte to the boronic acid can trigger changes in the fluorophore's emission through mechanisms like photoinduced electron transfer (PET), leading to a measurable change in fluorescence intensity or lifetime. nih.govnih.gov Designing such probes based on the this compound scaffold would allow for the development of sensitive detection methods, and spectroscopic analysis would be key to understanding the signaling mechanism. nih.gov

Table 4: Spectroscopic Techniques for Mechanistic Studies

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| ¹¹B NMR Spectroscopy | Electronic environment and coordination state of the boron atom (sp² vs. sp³). acs.orgnih.gov | Determining pKa, studying diol binding equilibria, and monitoring reactions. |

| FTIR/Raman Spectroscopy | Molecular vibrational modes and intermolecular interactions (e.g., hydrogen bonding). aip.orgaip.org | Characterizing the compound and studying its solid-state structure and interactions. |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths, angles, and crystal packing. aip.orgnih.gov | Unambiguous structural determination and understanding of non-covalent interactions. |

| Fluorescence Spectroscopy | Changes in emission properties upon analyte binding (in fluorescent derivatives). nih.gov | Developing sensors and studying the mechanism of signal transduction. |

| Mass Spectrometry (MS) | Molecular weight confirmation and structural analysis of reaction products. rsc.org | Confirming the identity of synthesized compounds and intermediates. |

Q & A

Q. What are the recommended synthetic routes for (2-(Benzylthio)phenyl)boronic acid, and how can side reactions be minimized?

- Methodological Answer : The synthesis of arylboronic acids like this compound typically involves transition-metal-catalyzed borylation. For example, rhodium- or iridium-catalyzed C–H borylation of aromatic substrates can selectively introduce boron groups at specific positions . To minimize side reactions (e.g., over-borylation or oxidation):

- Use sterically hindered ligands (e.g., dtbpy) to control regioselectivity.

- Conduct reactions under inert atmospheres (N₂/Ar) to prevent boronic acid oxidation.

- Avoid electron-rich aryl substrates, as they may lead to undesired redox side reactions (e.g., with diacetoxyiodo reagents) .

Q. What challenges arise during the purification of this compound, and how can they be addressed?

- Methodological Answer : Purification challenges include:

- Irreversible binding to silica gel : Use alternative stationary phases (e.g., reverse-phase C18) or solvent systems with higher polarity (e.g., ethyl acetate/hexane with 1–5% acetic acid) to reduce adsorption .

- Boroxin formation : Store and handle the compound under anhydrous conditions. Recrystallize from non-protic solvents (e.g., THF/hexane) to suppress boroxine cyclization .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer :

- ¹¹B NMR spectroscopy : A sharp peak near δ 30 ppm confirms the presence of the boronic acid group .

- X-ray crystallography : Resolve ambiguities in substitution patterns (e.g., benzylthio vs. benzyloxy groups) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M–H]⁻) with <2 ppm error .

Advanced Research Questions

Q. How can researchers design experiments to study the tautomeric equilibria of this compound in aqueous media?

- Methodological Answer :

- pH-dependent ¹H NMR : Monitor shifts in aromatic protons across pH 4–10 to identify boronate ester formation (B–OH → B–O⁻) .

- UV-Vis spectroscopy : Track absorption changes at 250–300 nm, correlating with tautomeric states .

- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict dominant tautomers and compare with experimental data .

Q. What strategies enable enantioselective functionalization of this compound in asymmetric catalysis?

- Methodological Answer :

- Chiral ligand design : Employ SPINOL-derived phosphoric acids or Binap ligands to induce asymmetry during Suzuki-Miyaura couplings .

- 1,2-Metalate rearrangement : Use enantiopure organolithium reagents to transfer chirality during arylboronate synthesis (e.g., >90% ee achieved with (S)-configured intermediates) .

Q. How can trace impurities (e.g., genotoxic boronic acids) in this compound be quantified for pharmaceutical applications?

- Methodological Answer :

- LC-MS/MS : Develop a validated method with a limit of detection (LOD) <1 ppm. Use a C18 column (2.1 × 50 mm, 1.7 µm) and a gradient of 0.1% formic acid in water/acetonitrile .

- ICH validation : Ensure linearity (R² >0.99), precision (%RSD <5%), and recovery (95–105%) across 0.1–10 ppm ranges .

Data Contradiction & Troubleshooting

Q. How should researchers resolve discrepancies in reaction yields when using this compound with diacetoxyiodo reagents?

- Methodological Answer :

- Problem : Low yields may arise from redox side reactions (e.g., iodine(III) intermediates reacting with electron-rich thiophene derivatives) .

- Solution :

- Substitute diacetoxyiodo reagents with milder oxidants (e.g., Cu(OAc)₂).

- Introduce electron-withdrawing groups (e.g., NO₂) to the aryl ring to stabilize reactive intermediates .

Q. Why might biological activity assays for this compound derivatives show variability across cell lines?

- Methodological Answer :

- Mechanistic insight : Boronic acids can exhibit pH-dependent binding (e.g., to tubulin or proteases). Test activity across pH 6.5–7.4 to account for cellular microenvironment differences .

- Control experiments : Compare with carboxylate analogs (e.g., replacing B(OH)₂ with COOH) to isolate boronic acid-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。